1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a benzyl group at the 1-position and a methyl group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . Another method includes the Strecker reaction of iodophenethylamines with phenylacetaldehydes, followed by treatment with isopropyl magnesium chloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines.
Scientific Research Applications
1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals, highlighting its versatility and importance in industrial applications.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 4-Methyl-1,2,3,4-tetrahydroquinoline
Comparison: 1-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both benzyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility, making it a valuable compound for research and industrial applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse reactivity, and potential applications make it a valuable subject for ongoing research and development. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in advancing chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H19N |
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Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-benzyl-4-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-10,14H,11-13H2,1H3 |
InChI Key |
HVZANMAQNXJMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Origin of Product |
United States |
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